2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE
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Overview
Description
2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the piperazine ring, and the phenyl group. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the piperazine ring . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzodioxole and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the functional groups attached.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a similar benzodioxole structure but has different substituents.
Uniqueness
2-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-3-OXO-N-PHENYLPIPERAZINE-1-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-18(22-14-6-7-16-17(10-14)29-12-28-16)11-15-19(26)21-8-9-24(15)20(27)23-13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOWDFIXKJEPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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